molecular formula C13H22N2O4 B13881653 Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate

Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate

Cat. No.: B13881653
M. Wt: 270.32 g/mol
InChI Key: KNLINJNFVFVKPK-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an oxolan-3-yl group and a tert-butyl ester group. It is a solid substance that appears as white crystalline powder and is soluble in organic solvents like dimethylformamide and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate can be achieved through various methods. One common method involves the reaction of tert-butyl chloroformate with 4-amino cyclohexanol under suitable solvent conditions to yield the desired product . The reaction typically requires a base such as triethylamine and is carried out at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring allows for conformational flexibility, enabling the compound to interact with various enzymes and receptors. The oxolan-3-yl group enhances the compound’s ability to form hydrogen bonds, facilitating its binding to biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s bioactive effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate is unique due to the presence of the oxolan-3-yl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

tert-butyl 3-oxo-4-(oxolan-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)14-5-6-15(11(16)8-14)10-4-7-18-9-10/h10H,4-9H2,1-3H3

InChI Key

KNLINJNFVFVKPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CCOC2

Origin of Product

United States

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